
4-(3-Methyloxetan-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Methyloxetan-3-yl)benzoic acid is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 . It is a white solid .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-(4-bromophenyl)-3-methyloxetane with n-butyllithium in tetrahydrofuran and hexane at -78℃ for 1.16667h, followed by the addition of carbon dioxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12O3/c1-11(6-14-7-11)9-4-2-8(3-5-9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 192.21 .Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection
4-(3-Methyloxetan-3-yl)benzoic acid derivatives, like HPF and APF, are used as fluorescence probes. These compounds can selectively detect highly reactive oxygen species (hROS), such as hydroxyl radicals and hypochlorite, making them valuable in studying hROS roles in biological and chemical applications (Setsukinai et al., 2003).
Luminescent Lanthanide Complexes
4-Naphthalen-1-yl-benzoic acid derivatives, structurally similar to this compound, are used in creating luminescent lanthanide complexes. These complexes demonstrate properties like large Stokes shifts and intensive luminescence, which are essential in photophysical studies (Kim et al., 2006).
Photoluminescence in Lanthanide Coordination Compounds
Different derivatives of 4-benzyloxy benzoic acid, which share core structural features with this compound, are utilized in synthesizing lanthanide coordination compounds. These compounds show varying photoluminescence effects based on electron-releasing or electron-withdrawing substituents, indicating their potential in developing advanced luminescent materials (Sivakumar et al., 2010).
Corrosion Inhibition for Mild Steel
Compounds based on this compound, such as QN1 and QN2, have been studied for their corrosion inhibition properties. These compounds are effective in protecting steel against corrosion in acidic environments, showcasing their utility in material sciences (Rbaa et al., 2020).
Solid-State Luminescence and Molecular Interactions
Studies on 1,8-naphthalimide based compounds, including derivatives of this compound, have provided insights into aggregation-enhanced emission and solid-state luminescence. These studies are crucial in understanding molecular interactions and photophysical properties in material sciences (Srivastava et al., 2016).
Inhibition of Malate Dehydrogenase in Cancer Metabolism
Derivatives of this compound, such as compound 16c, have been identified as potent dual inhibitors of malate dehydrogenase (MDH1 and MDH2). This inhibition can target cancer metabolism, highlighting the potential of these compounds in cancer therapeutics (Naik et al., 2017).
properties
IUPAC Name |
4-(3-methyloxetan-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(6-14-7-11)9-4-2-8(3-5-9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUZXLDFYTYRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1315567-78-2 |
Source


|
| Record name | 4-(3-METHYLOXETAN-3-YL)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

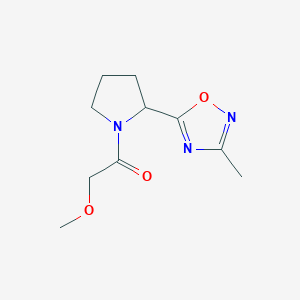
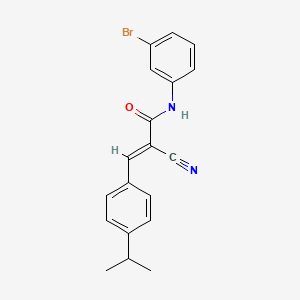
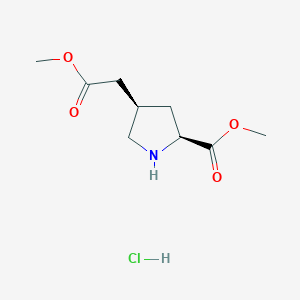
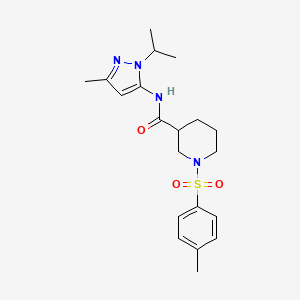
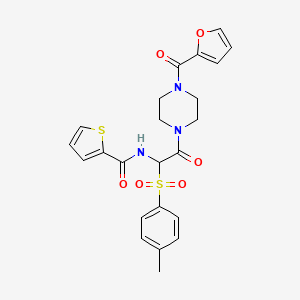


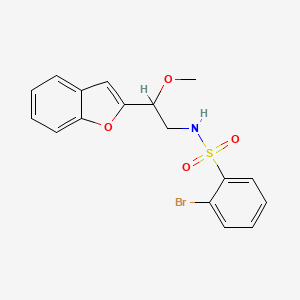

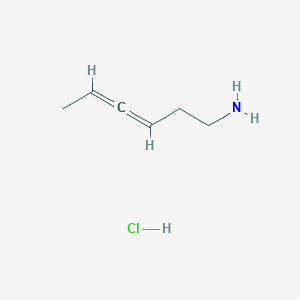

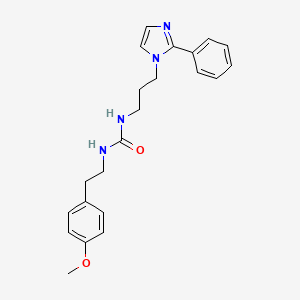
![N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2539708.png)
